![molecular formula C12H9ClFO4P B4685091 4-chlorophenyl 2-fluorophenyl hydrogen phosphate](/img/structure/B4685091.png)
4-chlorophenyl 2-fluorophenyl hydrogen phosphate
Description
Synthesis Analysis
The synthesis of compounds related to 4-chlorophenyl 2-fluorophenyl hydrogen phosphate involves various chemical reactions, including the Claisen-Schmidt condensation reaction and reactions involving organic fluorine. For example, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in ethanol under basic conditions highlights a method for creating similar compounds (Najiya et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as IR and single-crystal X-ray diffraction studies. These studies have provided insights into the geometrical parameters, vibrational wavenumbers, and molecular stability arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014). Furthermore, the crystal structure and Hirshfeld surface analysis have been employed to understand the intermolecular interactions in similar compounds (Salian et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound and similar compounds often include the formation of strong O-H· · ·N hydrogen bonds and various intermolecular interactions such as C-F·· ·π and Cl· · ·Cl interactions. These interactions play a significant role in the chemical behavior and properties of these compounds (Choudhury et al., 2002).
Physical Properties Analysis
The physical properties of compounds related to this compound, such as solubility, crystal packing, and thermal behavior, are influenced by their molecular structure and intermolecular interactions. The analysis of these properties is crucial for understanding the compound's stability and reactivity under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the compound's molecular structure. Studies focusing on the hyper-conjugative interactions, charge delocalization, and first hyperpolarizability offer insights into the chemical properties of this compound and related compounds (Najiya et al., 2014).
properties
IUPAC Name |
(4-chlorophenyl) (2-fluorophenyl) hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFO4P/c13-9-5-7-10(8-6-9)17-19(15,16)18-12-4-2-1-3-11(12)14/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMAMGIOSHGKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(O)OC2=CC=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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